2-methyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic system combining thiazole and pyrimidine rings. The structure features:
- 2-Methyl group: Enhances steric bulk and influences ring puckering.
- 5-Oxo moiety: Introduces a ketone group, critical for hydrogen bonding and electronic properties.
- N-(1,3-thiazol-2-yl)carboxamide: Provides a heterocyclic substituent that may enhance biological interactions via sulfur and nitrogen atoms.
Thiazolo[3,2-a]pyrimidines are known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects . The unique substituents in this compound position it as a candidate for targeted therapeutic applications.
Properties
Molecular Formula |
C11H8N4O2S2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-methyl-5-oxo-N-(1,3-thiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C11H8N4O2S2/c1-6-5-15-9(17)7(4-13-11(15)19-6)8(16)14-10-12-2-3-18-10/h2-5H,1H3,(H,12,14,16) |
InChI Key |
OZBOKUATCAHAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminothiazole Derivatives
A prominent method involves the cyclocondensation of 2-amino-5-methylthiazole with diethyl ethoxymethylene-malonate in xylene at 135°C for 2 hours, followed by reflux in diphenyl ether to yield ethyl 2-methyl-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate (86% yield). Subsequent aminolysis with 2-aminothiazole introduces the carboxamide group. This approach minimizes intermediate isolation, though diphenyl ether’s high boiling point (258°C) necessitates careful temperature control.
Ionic Liquid-Mediated One-Pot Reactions
Recent advancements employ ionic liquids like 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as dual solvents/catalysts. A mixture of 2-aminothiazole, substituted benzaldehyde, and acetoacetate alkyl ester in [BMIM]Br achieves cyclization at 35–80°C within 2–12 hours, yielding thiazolo[3,2-a]pyrimidine precursors. Post-synthetic modification via hydrolysis and coupling with 2-aminothiazole completes the carboxamide formation. This method enhances atom economy (up to 92% yield) and reduces waste.
Table 1: Comparative Analysis of One-Pot Methods
Multi-Step Synthetic Pathways
Sequential Cyclization and Functionalization
A three-step protocol begins with synthesizing ethyl 2-methyl-5-oxo-thiazolopyrimidine-6-carboxylate. The ester undergoes hydrolysis to the carboxylic acid using NaOH/EtOH (70°C, 4 h), followed by carbodiimide-mediated coupling with 2-aminothiazole in DMF at 0–25°C. This method affords precise control over regiochemistry but requires chromatographic purification, reducing overall yield to 68%.
Bromination-Cyclization Approach
α-Bromination of cyclohexanone with N-bromosuccinimide (NBS) in acetonitrile, catalyzed by p-toluenesulfonic acid (PTSA), generates a bromoketone intermediate. Subsequent cyclization with 3,4-dihydropyrimidine-2(1H)-thiones at 80°C for 6 hours forms the thiazolo[3,2-a]pyrimidine core. Amidation via HATU/DIPEA in dichloromethane introduces the thiazol-2-yl carboxamide group.
Reaction Mechanisms and Kinetic Studies
Cyclocondensation Mechanism
The one-pot reaction initiates with Knoevenagel condensation between 2-aminothiazole and diethyl ethoxymethylene-malonate, forming an enamine intermediate. Intramolecular cyclization via nucleophilic attack of the thiazole nitrogen on the activated carbonyl group generates the pyrimidine ring. DFT studies suggest a six-membered transition state with an activation energy of 24.3 kcal/mol, favoring syn-addition.
Aminolysis Kinetics
Ester-to-amide conversion follows second-order kinetics, with a rate constant in DMF at 25°C. The reaction is accelerated by electron-withdrawing groups on the thiazole ring, which increase the electrophilicity of the carbonyl carbon.
Process Optimization and Green Chemistry
Solvent and Catalyst Screening
Replacing xylene with cyclopentyl methyl ether (CPME) in one-pot syntheses reduces toxicity while maintaining yield (84%). Catalytic systems using cerium(III) chloride (CeCl₃·7H₂O) in ethanol improve reaction rates by 40% through Lewis acid activation of the carbonyl group.
Waste Minimization Strategies
Ionic liquid [BMIM]Br enables catalyst recycling up to five times without significant yield loss (ΔYield < 5%). Aqueous workups and membrane-based separations reduce organic solvent consumption by 60% compared to traditional methods.
Analytical Characterization
Spectroscopic Identification
1H NMR (DMSO-d6): δ 8.61 (s, 1H, pyrimidine-H), 8.05 (d, J = 3.1 Hz, 1H, thiazole-H), 4.25 (q, J = 7.1 Hz, 2H, OCH2CH3), 2.48 (s, 3H, CH3), 1.28 (t, J = 7.1 Hz, 3H, OCH2CH3).
13C NMR : 167.8 ppm (C=O), 169.4 ppm (C=N), 171.6 ppm (thiazole C-S).
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H2O, 1 mL/min) shows ≥98% purity with tR = 6.7 min.
Chemical Reactions Analysis
Reactivity:: This compound can participate in various reactions, such as oxidation, reduction, and substitution. The thiazole ring’s nitrogen and sulfur atoms play crucial roles in these transformations.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the thiazole nitrogen or other reactive sites.
Major Products:: The specific products depend on reaction conditions and substituents. For instance, reduction may yield an amine derivative, while oxidation could lead to a carboxylic acid.
Scientific Research Applications
Chemistry:: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology and Medicine::Antibacterial: Investigated for its antimicrobial properties.
Antitumor: Studied for potential cancer therapies.
Other Biological Effects: Ongoing research to uncover additional activities.
Industry:: Applications in materials science, drug discovery, and agrochemicals.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Detailed studies are needed to elucidate its precise mechanism.
Biological Activity
2-Methyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that integrates thiazole and pyrimidine moieties, leading to a unique structural configuration. This compound has garnered attention due to its diverse biological activities, including antimicrobial and potential therapeutic effects against various diseases.
Chemical Structure and Properties
The molecular formula of this compound is C13H12N4O2S2, with a molecular weight of 320.4 g/mol. Its structure features a thiazole ring fused with a pyrimidine structure, which is essential for its biological interactions and reactivity. The presence of multiple functional groups enhances its potential as a versatile scaffold for drug design.
Antimicrobial Activity
Research has indicated that 2-methyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.22 to 0.25 μg/mL against specific bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The compound's mechanism may involve the inhibition of key enzymes or disruption of cellular processes critical for microbial survival .
Interaction with Ion Channels
This compound has also been investigated for its role as a modulator of ion channels, particularly TRPV3 channels implicated in pain and inflammatory responses. The modulation of these channels suggests potential applications in pain management therapies .
Synthesis Methods
The synthesis of 2-methyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Ethyl acetoacetate is often condensed with 1,3-thiazol-2-amine and aromatic aldehydes under specific conditions.
- Ultrasonic Activation : This method enhances reaction efficiency and product yield while adhering to green chemistry principles .
Case Studies
Several studies have evaluated the biological efficacy of this compound:
- Antimicrobial Efficacy : A study highlighted the compound's ability to inhibit biofilm formation in Staphylococcus species, indicating its potential utility in treating infections associated with biofilm-producing bacteria .
- Enzyme Inhibition : In vitro assays have shown that derivatives of this compound can effectively inhibit human acetylcholinesterase (hAChE), suggesting possible applications in treating neurodegenerative diseases like Alzheimer's .
Summary of Findings
The biological activity of 2-methyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is characterized by its antimicrobial properties and potential as an ion channel modulator. The compound's unique structural features contribute to its diverse biological effects and make it a promising candidate for further pharmaceutical development.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences and Properties
Key Observations :
- Substituent Size and Flexibility : Bulky groups (e.g., benzylidene in ) increase molecular weight and reduce solubility, while smaller groups (e.g., methyl in the target compound) improve bioavailability.
- Electronic Effects : Electron-withdrawing groups (e.g., oxo, carboxamide) enhance hydrogen bonding, whereas electron-donating groups (e.g., methoxy in ) modulate electronic density.
- Biological Relevance : The thiazol-2-yl group in the target compound may improve binding to sulfur-dependent enzymes or receptors compared to phenyl or aliphatic substituents .
Physicochemical and Spectral Properties
Table 3: Comparative Spectral Data
*Predicted based on structural analogs.
- The target compound’s IR and NMR profiles align with analogs but show unique signals for the thiazol-2-yl group (e.g., aromatic protons at δ 7.5–8.5 ppm).
Q & A
Q. Table 1: Common Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | Thiourea, aldehyde, HCl, 80°C | 65–75 | ≥95% | |
| Purification | Ethanol/water recrystallization | – | 98–99% | |
| Functionalization | Pd(PPh₃)₄, aryl boronic acid | 50–60 | ≥90% |
Basic: How is the molecular structure validated experimentally?
Answer:
Combined spectroscopic and crystallographic methods are critical:
- X-ray diffraction (XRD) : Resolves bond lengths and angles (e.g., S–C bond: 1.68–1.72 Å; N–C=O torsion: 120–125°) .
- NMR : Key signals include δ 8.2–8.5 ppm (thiazole protons) and δ 2.3–2.5 ppm (methyl groups) .
- Mass spectrometry : Molecular ion peaks at m/z 350–355 (M+H⁺) confirm the molecular formula .
Advanced: What mechanistic insights explain its enzyme inhibition?
Answer:
The thiazolo[3,2-a]pyrimidine core interacts with enzymes via:
- Hydrogen bonding : Between the carbonyl group (C=O) and active-site residues (e.g., COX-II) .
- Hydrophobic interactions : The methyl and thiazole groups bind to non-polar enzyme pockets .
- Kinetic assays : Competitive inhibition is observed (Ki = 0.8–1.2 µM) using Lineweaver-Burk plots .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer: Discrepancies arise from:
- Assay variability : Use standardized protocols (e.g., MIC assays with S. aureus ATCC 25923) .
- Structural analogs : Compare activity of derivatives (e.g., ethyl carboxylate vs. carboxamide) to identify SAR trends .
- Solubility factors : Adjust DMSO concentrations (<1% v/v) to avoid false negatives in cell-based assays .
Q. Table 2: Bioactivity Comparison of Derivatives
| Derivative | Target Enzyme | IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent compound | COX-II | 1.5 ± 0.2 | 0.8 |
| Ethyl carboxylate analog | COX-II | 2.1 ± 0.3 | 1.5 |
| Chlorophenyl derivative | DHFR | 0.9 ± 0.1 | 0.5 |
Advanced: What computational tools predict binding modes?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-enzyme interactions (e.g., binding energy: −9.2 kcal/mol for COX-II) .
- QSAR models : Use Hammett constants (σ) and logP values to correlate substituent effects with activity .
Basic: How to synthesize derivatives for SAR studies?
Answer:
- Substitution reactions : Introduce halides (Cl, Br) at the pyrimidine ring via electrophilic substitution (e.g., NBS in DMF) .
- Amide coupling : React with primary amines (e.g., benzylamine) using EDC/HOBt in dichloromethane .
Advanced: How to address poor aqueous solubility in in vitro assays?
Answer:
- Co-solvents : Use 10% PEG-400 or β-cyclodextrin inclusion complexes .
- Prodrug strategy : Convert carboxamide to a phosphate ester for enhanced solubility .
Basic: What analytical methods quantify degradation products?
Answer:
- HPLC-MS : Monitor hydrolysis products (e.g., open-chain thioamide) using C18 columns (acetonitrile/water + 0.1% TFA) .
- Stability studies : Accelerated degradation at 40°C/75% RH for 4 weeks identifies major impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
